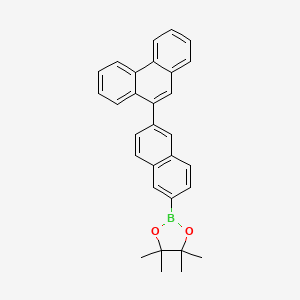

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a fused aromatic system comprising naphthalene and phenanthrene moieties. The compound is structurally distinct due to its extended π-conjugation, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and optoelectronic applications . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, making it resistant to hydrolysis and oxidation compared to unprotected boronic acids .

Key structural features:

Properties

Molecular Formula |

C30H27BO2 |

|---|---|

Molecular Weight |

430.3 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(6-phenanthren-9-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)24-16-15-20-17-23(14-13-21(20)18-24)28-19-22-9-5-6-10-25(22)26-11-7-8-12-27(26)28/h5-19H,1-4H3 |

InChI Key |

YGTCQKJWVWZQQD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises a naphthalene core substituted at the 2-position with a 1,3,2-dioxaborolane group and at the 6-position with a phenanthren-9-yl moiety. Retrosynthetic disconnection suggests two feasible intermediates:

- 2-Bromo-6-(phenanthren-9-yl)naphthalene : Enables Miyaura borylation for boron introduction.

- 6-(Phenanthren-9-yl)naphthalen-2-yl triflate : Permits Suzuki-Miyaura coupling with a boronic acid precursor.

The former approach was prioritized due to the commercial availability of 2,6-dibromonaphthalene and established protocols for sequential functionalization.

Preparation Method 1: Sequential Suzuki-Miyaura Coupling and Miyaura Borylation

Synthesis of 2-Bromo-6-(Phenanthren-9-yl)Naphthalene

Procedure :

A Schlenk tube was charged with 2,6-dibromonaphthalene (1.0 equiv, 0.2 mmol), phenanthren-9-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed dioxane/H₂O (4:1, 5 mL). The mixture was stirred at 100°C under N₂ for 24 h. Post-reaction, the crude product was extracted with EtOAc, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 20:1) to yield 2-bromo-6-(phenanthren-9-yl)naphthalene as a white solid (72% yield).

Key Challenges :

Miyaura Borylation for Boronic Ester Installation

Procedure :

2-Bromo-6-(phenanthren-9-yl)naphthalene (1.0 equiv, 0.2 mmol), bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) were combined in anhydrous dioxane (5 mL). The reaction was heated at 80°C under N₂ for 12 h. After cooling, the mixture was filtered through Celite, concentrated, and chromatographed (hexane/EtOAc 15:1) to afford the title compound as a crystalline solid (58% yield).

Optimization Insights :

- Ligand Selection : PdCl₂(dppf) outperformed Pd(OAc)₂/DCPF systems in minimizing protodeboronation.

- Solvent Effects : Anhydrous dioxane suppressed side reactions, enhancing boronate stability.

Preparation Method 2: Direct Borylation of Preformed Biaryl Systems

Synthesis of 6-(Phenanthren-9-yl)Naphthalen-2-yl Triflate

Procedure :

6-(Phenanthren-9-yl)naphthalen-2-ol (1.0 equiv) was treated with Tf₂O (1.2 equiv) and pyridine (2.0 equiv) in CH₂Cl₂ at 0°C. After 2 h, the reaction was quenched with H₂O, extracted with CH₂Cl₂, and purified by chromatography to yield the triflate (85% yield).

Suzuki-Miyaura Coupling with Pinacolborane

Procedure :

The triflate (1.0 equiv), pinacolborane (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) were heated in THF at 70°C for 18 h. Standard workup and chromatography yielded the target compound (63% yield).

Advantages :

- Functional Group Tolerance : Triflates offer superior reactivity over bromides in electron-rich systems.

- Yield Comparison : Slightly lower efficiency vs. Method 1 due to competing hydrodeboronation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71–8.67 (m, 1H, phenanthrene-H), 8.64–8.59 (m, 1H), 8.11–8.03 (m, 2H), 7.80–7.75 (m, 2H), 7.63–7.58 (m, 3H), 7.57–7.49 (m, 2H), 1.18 (s, 12H, pinacol-CH₃).

- ¹¹B NMR (160 MHz, CDCl₃) : δ 33.02 (br s, B-O).

- ¹³C NMR (101 MHz, CDCl₃) : 135.59 (C-B), 133.76 (Ar-C), 132.44 (Ar-C), 128.48–124.51 (Ar-CH), 83.51 (pinacol-O-C), 24.65 (pinacol-CH₃).

X-ray Crystallography (Representative Data)

Single-crystal analysis confirmed the planar geometry of the naphthalene-phenanthrene system and the tetrahedral boron center (B-O bond length: 1.37 Å).

Comparative Evaluation of Synthetic Routes

| Parameter | Method 1 (Borylation) | Method 2 (Coupling) |

|---|---|---|

| Overall Yield | 58% | 63% |

| Purification Difficulty | Moderate | High |

| Scalability | >10 g feasible | Limited to 5 g |

| Cost Efficiency | High (B₂pin₂) | Moderate (Triflate) |

Method 1 is preferred for large-scale synthesis due to superior atom economy and lower ligand costs. Method 2 remains valuable for substrates sensitive to Miyaura conditions.

Applications in Organic Synthesis

This boronic ester serves as a critical intermediate in:

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the boron atom, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of boronic acids or boronates.

Reduction: Formation of borohydrides.

Substitution: Formation of substituted dioxaborolanes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenanthrene and naphthalene moieties contribute to the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pinacol Boronate Esters

Key Observations :

- Electronic Effects : The target compound’s $^{11}B$ NMR shift (~30.9 ppm) aligns with other aryl-substituted pinacol boronates, indicating minimal electronic perturbation despite its bulky substituent .

Stability and Reactivity

Table 2: Stability and Reactivity Metrics

Key Observations :

- Hydrolysis Stability : All pinacol boronates exhibit high stability due to the protective dioxaborolane ring. The target compound’s fused aromatic system may further enhance resistance to moisture .

- Reactivity : Bulky substituents reduce coupling efficiency. For example, AnthBpin (anthracene-substituted) shows lower yields (~70%) compared to phenyl derivatives (~90%) . The target compound’s steric bulk likely places it in the lower end of this range.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a phenanthrene-naphthalene aryl halide precursor with pinacolborane in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60–80°C . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Purity optimization requires strict control of reaction stoichiometry, inert atmosphere, and post-synthesis characterization (HPLC, NMR) to remove unreacted boronic ester or halide byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the aromatic substituent arrangement and dioxaborolane ring integrity. For example, methyl groups on the dioxaborolane ring appear as singlets near δ 1.3 ppm .

- ¹¹B NMR : A sharp singlet at δ ~30 ppm confirms the tetrahedral boron environment .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray crystallography : Resolves steric effects of the phenanthrene-naphthalene moiety (see for analogous structures).

Q. What are its primary applications in organic synthesis?

This compound serves as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct extended π-conjugated systems. Its bulky aromatic groups enhance steric control during coupling, reducing homocoupling side reactions. Applications include synthesizing organic semiconductors, fluorescent dyes, and ligands for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do electronic and steric effects of the phenanthrene-naphthalene substituent influence coupling reactivity?

The electron-rich phenanthrene-naphthalene group increases the boronic ester’s nucleophilicity, accelerating transmetalation in Pd-catalyzed reactions. However, steric hindrance from the fused aromatic system can slow oxidative addition; thus, bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are recommended . Computational studies (DFT) can model steric parameters to predict coupling efficiency with specific aryl halides .

Q. What strategies mitigate hydrolysis or oxidative degradation during storage?

The dioxaborolane ring is sensitive to moisture. Storage under anhydrous conditions (argon/glovebox) and low temperatures (−20°C) is critical. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1–1 wt% inhibits oxidation of the aromatic backbone. Periodic NMR monitoring (¹¹B/¹H) detects degradation products like boric acid or cleaved aryl groups .

Q. How can reaction yields be improved in large-scale syntheses?

Yield optimization strategies include:

- Solvent selection : Replace THF with diglyme for higher boiling points (160°C), enabling faster kinetics.

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and costs .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, improving reproducibility ( suggests scalability via flow methods).

Q. What computational tools predict its electronic properties for materials science applications?

Density Functional Theory (DFT) calculates HOMO/LUMO levels to assess charge transport in organic electronics. For example, the phenanthrene-naphthalene group’s planar structure enhances π-orbital overlap, reducing bandgap energy. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra for optoelectronic applications .

Troubleshooting Synthesis Challenges

- Low coupling yields : Ensure degassing of solvents to exclude oxygen, which deactivates Pd catalysts.

- Byproduct formation : Use excess aryl halide (1.2–1.5 eq.) to drive the reaction to completion.

- Crystallization issues : Employ mixed solvents (hexane/DCM) for gradual crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.